molecular formula C20H20N2O4 B11051357 methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B11051357
M. Wt: 352.4 g/mol
InChI Key: XVVQDTGGYZKKAW-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and isoindoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the quinoline moiety. The final step involves esterification to introduce the methyl carboxylate group.

    Preparation of Isoindoline Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Quinoline Moiety: This can be achieved through a Friedländer synthesis, where an appropriate aldehyde and ketone are reacted in the presence of a base.

    Esterification: The final step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of the quinoline and isoindoline structures, which imparts specific chemical and physical properties. This makes it distinct from other compounds with similar functional groups but different core structures.

properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-26-20(25)21-8-2-3-11-10-14(6-7-15(11)21)22-18(23)16-12-4-5-13(9-12)17(16)19(22)24/h4-7,10,12-13,16-17H,2-3,8-9H2,1H3

InChI Key

XVVQDTGGYZKKAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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